Acetylcholine-d9 Bromide
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Overview
Description
Acetylcholine-d9 Bromide, also known as ACh-d9 bromide, is a deuterium-labeled version of Acetylcholine Bromide . It is an endogenous neurotransmitter at cholinergic synapses that amplifies the action potential of the sarcolemma, thereby inducing muscle contractions . It is used in research and has a molecular formula of C₇H₇D₉BrNO₂ and a molecular weight of 235.17 .
Molecular Structure Analysis
The molecular structure of Acetylcholine-d9 Bromide is represented by the SMILES string: [Br-]. [2H]C ( [2H]) ( [2H]) [N+] (CCOC (=O)C) (C ( [2H]) ( [2H]) [2H])C ( [2H]) ( [2H]) [2H] . This indicates that the molecule contains a bromide ion, a deuterium-labeled methyl group, and an acetylcholine group .Physical And Chemical Properties Analysis
Acetylcholine-d9 Bromide has a molecular weight of 235.17 and a molecular formula of C₇H₇D₉BrNO₂ . Other specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Muscarinic Receptor Signaling in Pathophysiology of Asthma and COPD
Acetylcholine's role in the airways extends beyond vagally-induced bronchoconstriction, encompassing various pathophysiological activities. It is a significant neurotransmitter and part of the cholinergic system expressed in numerous non-neuronal cells in the airways. This widespread presence suggests its involvement in modulating fibroblasts and inflammatory cells in lung tissue, highlighting the complexity of its actions in respiratory diseases. Tiotropium bromide, an antimuscarinic drug, is noted for its ability to inhibit acetylcholine-induced proliferation in fibroblasts and myofibroblasts, indicating a potential pathway for therapeutic intervention in chronic airway diseases by modulating cholinergic stimuli (Pieper, Chaudhary, & Park, 2007).
Role in Airway Inflammation and Remodeling
Acetylcholine goes beyond causing bronchoconstriction and mucus secretion, playing a crucial role in airway inflammation and remodeling. This role is primarily mediated via muscarinic M3 receptors. The neurotransmitter promotes inflammation and remodeling through direct effects on airway cells and mechanical stress following bronchoconstriction. These insights suggest anticholinergic therapy, targeting M3-mediated effects, could offer comprehensive benefits in treating chronic pulmonary obstructive disease (COPD) and asthma, underscoring acetylcholine's multifaceted impact on respiratory health (Kistemaker & Gosens, 2015).
Acetylcholine as a Growth Factor in Colon Cancer
Acetylcholine might act as an autocrine/paracrine-or potentially intracrine-signalling molecule in the human colon cancer cell line HT-29. The expression of the nicotinic alpha7-receptor subtype, alongside the synthesis and degradation enzymes for acetylcholine, hints at its involvement in carcinogenesis and cancer progression. This novel perspective opens up avenues for exploring the neurotransmitter's role in cancer biology and the potential for targeting its signaling pathways as a therapeutic strategy (Pettersson et al., 2009).
Safety And Hazards
Future Directions
Acetylcholine and its related compounds continue to be a subject of research due to their role in various physiological functions. They are being investigated for their therapeutic potential in various conditions including neurogenic bladder, myasthenia gravis, dementia, postoperative urinary retention, xerostomia, anticholinergic overdose, snakebites, Parkinson’s disease, and Alzheimer’s disease .
properties
IUPAC Name |
2-acetyloxyethyl-tris(trideuteriomethyl)azanium;bromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16NO2.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i2D3,3D3,4D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHGKSPCAMLJDC-WWMMTMLWSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC[N+](C)(C)C.[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCOC(=O)C)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661771 |
Source
|
Record name | 2-(Acetyloxy)-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylcholine-d9 Bromide | |
CAS RN |
93449-32-2 |
Source
|
Record name | 2-(Acetyloxy)-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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